![molecular formula C22H22ClN3O3 B2440073 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride CAS No. 2097861-57-7](/img/structure/B2440073.png)
1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its molecular structure. Unfortunately, specific chemical reaction information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical property information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results.Scientific Research Applications
- Oxolinic acid ethyl ester and its derivatives have demonstrated antimicrobial potential . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds could serve as promising candidates for developing new antimicrobial agents.
- Oxolinic acid ethyl ester serves as a precursor in the synthesis of 8-oxoprotoberberines. These alkaloids possess a tetracyclic ring skeleton with an isoquinoline core and exhibit diverse biological properties, including antitumor, antiviral, and antimicrobial activities . The efficient synthesis of these alkaloids is crucial for drug discovery and development.
Antimicrobial Activity
Synthesis of 8-Oxoprotoberberines
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, specific mechanism of action information for “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride” is not available in the search results.
Safety and Hazards
properties
IUPAC Name |
[8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-24-7-9-25(10-8-24)21-16-11-19-20(28-14-27-19)12-18(16)23-13-17(21)22(26)15-5-3-2-4-6-15;/h2-6,11-13H,7-10,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRLOOBBLRBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride |
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